N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
N-[2-(4-Bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a highly complex organophosphorus compound characterized by a polycyclic backbone, iodine substitutions at positions 10 and 16, a bromophenylsulfanyl group, and a cyclohexylmethylamine moiety. Its structure was likely resolved via X-ray crystallography using programs like SHELX, which are standard for small-molecule refinement and structure solution .
Properties
Molecular Formula |
C47H39BrI2NO2PS |
|---|---|
Molecular Weight |
1046.6 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C47H39BrI2NO2PS/c48-36-24-26-37(27-25-36)55-47(33-18-8-3-9-19-33)44(32-16-6-2-7-17-32)51(30-31-14-4-1-5-15-31)54-52-45-40(49)28-34-20-10-12-22-38(34)42(45)43-39-23-13-11-21-35(39)29-41(50)46(43)53-54/h2-3,6-13,16-29,31,44,47H,1,4-5,14-15,30H2 |
InChI Key |
RUXBVKQNDMIKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P5OC6=C(C7=CC=CC=C7C=C6I)C8=C(O5)C(=CC9=CC=CC=C98)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core pentacyclic structure, introduction of the bromophenyl and diphenylethyl groups, and incorporation of the cyclohexylmethyl and diiodo substituents. Common synthetic techniques such as nucleophilic substitution, electrophilic aromatic substitution, and cyclization reactions may be employed. Reaction conditions would typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to minimize costs and maximize efficiency. This could involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be explored for its therapeutic potential in treating diseases, especially if it has unique pharmacological properties.
Industry
In industry, it could be used in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, if it acts as a receptor agonist or antagonist, it might bind to the receptor and modulate its activity.
Comparison with Similar Compounds
Structural Similarity
The compound shares structural motifs with other sulfur- and halogen-containing heterocycles. For example:
- Bromophenylsulfanyl Group : Analogous to sulfonamide derivatives like N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (), which also incorporates a bromophenylsulfanyl moiety. However, the target compound’s polycyclic core distinguishes it from simpler aryl sulfonamides.
- Phosphapentacyclo Framework : Similar to phosphine-containing macrocycles used in catalysis, though iodine substitutions here may enhance steric bulk and electronic effects.
Table 1: Structural Comparison
Spectroscopic Comparisons
Like phenylpropanoid derivatives (e.g., verminoside, ), the target compound’s NMR spectra would exhibit distinct signals for its bromophenylsulfanyl and cyclohexylmethyl groups. However, its polycyclic framework and iodine atoms would introduce unique deshielding effects in $^{13}\text{C}$-NMR, differing from simpler benzoic acid derivatives .
Bioactivity and Functional Group Influence
While direct bioactivity data for the target compound are unavailable, highlights the role of substituents in modulating activity. For example:
- Nitro Groups : In nitrothiophen-containing compounds, nitro substitutions enhance antituberculosis activity . By analogy, the target compound’s iodine atoms may improve lipophilicity or target binding.
Table 2: Substituent Impact on Bioactivity
| Compound Type | Key Substituent | Observed Effect (Evidence) |
|---|---|---|
| Nitrothiophen derivatives | Nitro group | Enhanced antituberculosis |
| Target compound | Diiodo substitutions | Hypothesized improved binding |
Computational Similarity Assessment
Using methods like the Tanimoto coefficient (–8), the target compound’s similarity to known bioactive molecules could be quantified. For instance:
- Fingerprint Analysis : Morgan fingerprints () would highlight shared features (e.g., halogen atoms, sulfur linkages) with kinase inhibitors or antimicrobial agents.
- Activity Cliffs: Despite structural similarities, minor differences (e.g., iodine vs. bromine) might create “activity cliffs,” drastically altering bioactivity .
Table 3: Similarity Metrics (Hypothetical)
| Metric | Target vs. Nitrothiophen Analogue | Target vs. Sulfonamide () |
|---|---|---|
| Tanimoto Coefficient | 0.65 | 0.45 |
| Shared Functional Groups | Halogens, sulfur | Sulfur, aryl |
Biological Activity
The compound N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic molecule notable for its diverse structural features and potential biological activities. Its intricate design includes multiple functional groups and a phosphapentacyclic core structure that may confer unique properties relevant to medicinal chemistry and biological applications.
Chemical Structure
The molecular formula for this compound is . The presence of bromine and phosphorus suggests potential reactivity and biological activity that can be explored in various contexts.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature; however, the presence of specific functional groups indicates potential pharmacological effects.
Antimicrobial Activity
Research on related compounds containing the 4-bromophenyl moiety shows promising antimicrobial properties:
- Mechanism of Action : Compounds with similar structures have demonstrated the ability to disrupt bacterial cell membranes or inhibit key enzymatic pathways involved in bacterial growth .
- Case Study : A study on derivatives of caffeamide showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that the compound could exhibit similar activities due to the presence of the bromophenyl group.
Anticancer Activity
Preliminary studies on compounds with similar structural motifs indicate potential anticancer properties:
- Cell Line Studies : Compounds with thiazole rings have shown effectiveness against breast cancer cell lines (MCF7) via mechanisms that may include apoptosis induction and cell cycle arrest .
- Molecular Docking : Molecular docking studies suggest strong binding affinities to targets involved in cancer progression .
Synthesis and Characterization
The synthesis of this compound involves multiple steps including:
- Formation of the phosphapentacyclic core.
- Introduction of the bromophenyl and sulfanyl groups through selective reactions.
- Final modifications to achieve the desired functional groups.
Characterization techniques such as NMR and IR spectroscopy are essential for confirming the structure and purity of synthesized compounds.
In Vitro Studies
In vitro assays are crucial for evaluating biological activity:
- Antimicrobial Assays : Using methods like the turbidimetric method to assess growth inhibition against various pathogens.
- Cytotoxicity Tests : Employing assays such as Sulforhodamine B (SRB) to evaluate antiproliferative effects on cancer cell lines.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
